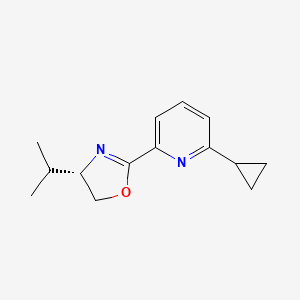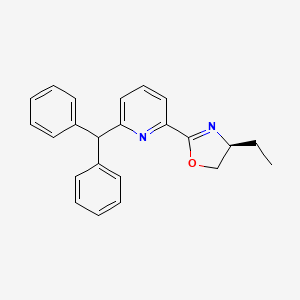
(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative. Compounds of this type are often used in coordination chemistry and catalysis due to their ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the reaction of a chiral amino alcohol with a phenanthroline derivative under dehydrating conditions. Common reagents include tert-butyl isocyanide and phenanthroline-2-carboxaldehyde. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an amine.
Substitution: The phenanthroline moiety can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug development, particularly in metal-based therapeutics.
Industry: Utilized in catalysis for various chemical transformations, including asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves coordination to metal ions through the nitrogen atoms of the oxazoline and phenanthroline moieties. This coordination can stabilize the metal center and facilitate various catalytic processes. The specific molecular targets and pathways depend on the metal ion and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(tert-Butyl)-2-(2-pyridyl)-4,5-dihydrooxazole: Similar structure but with a pyridine ring instead of phenanthroline.
(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazoline ring instead of oxazoline.
Uniqueness
(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of oxazoline and phenanthroline moieties, which provide distinct coordination properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
(4S)-4-tert-butyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-19(2,3)15-11-23-18(22-15)14-9-8-13-7-6-12-5-4-10-20-16(12)17(13)21-14/h4-10,15H,11H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKODZQDWPIJAL-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239425.png)
